Home > Products > Screening Compounds P101348 > ATP, alpha, beta methylene
ATP, alpha, beta methylene -

ATP, alpha, beta methylene

Catalog Number: EVT-10926898
CAS Number:
Molecular Formula: C11H18N5O12P3
Molecular Weight: 505.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha, beta-methylene adenosine 5'-triphosphate is a significant analog of adenosine triphosphate, where a methylene group replaces the oxygen in the phosphodiester bridge between the alpha and beta phosphate groups. This structural modification enhances its stability against hydrolysis by nucleotide phosphohydrolases, making it a valuable tool in biochemical research. The compound is primarily classified under nucleotide analogs and is utilized in studies related to purinergic signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha, beta-methylene adenosine 5'-triphosphate involves several steps, typically starting from adenosine 5'-triphosphate precursors. One effective method employs the oxathiaphospholane (OTP) approach, which allows for the introduction of thio modifications alongside the methylene substitution. The process generally includes:

  1. Preparation of Reactants: The substrates are dried under high vacuum to exclude moisture.
  2. Reaction Setup: Conducted in anhydrous acetonitrile, the reaction involves ring-opening and subsequent elimination of ethylene sulfide.
  3. Purification: The resulting compounds are isolated via ion exchange chromatography and further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain diastereomerically pure forms with yields around 47% to 55% .

Analytical Techniques

The purity and structure of synthesized compounds are confirmed using analytical techniques such as:

  • HPLC for assessing purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification .
Molecular Structure Analysis

Structure and Data

The molecular formula for alpha, beta-methylene adenosine 5'-triphosphate is C11H18N5O12P3C_{11}H_{18}N_{5}O_{12}P_{3} with a molecular weight of approximately 505.21 g/mol . The compound features a unique methylene bridge that enhances its resistance to hydrolysis compared to standard adenosine triphosphate.

Structural Characteristics

  • Phosphate Groups: Three phosphate groups are present, with the methylene modification occurring between the alpha and beta phosphates.
  • Adenosine Backbone: The adenosine moiety remains unchanged, preserving its role in biological functions.
Chemical Reactions Analysis

Reactions and Technical Details

Alpha, beta-methylene adenosine 5'-triphosphate participates in various biochemical reactions:

  • It acts as a substrate for ecto-nucleotide diphosphokinases, facilitating trans-phosphorylation processes that generate adenosine triphosphate from adenosine diphosphate .
  • The compound has been shown to inhibit ATP clearance in certain cell types, thus modulating extracellular ATP levels .

Reaction Mechanisms

The presence of the methylene group significantly alters the reactivity profile of this analog, making it resistant to hydrolytic degradation while still allowing for participation in enzymatic reactions.

Mechanism of Action

Process and Data

Alpha, beta-methylene adenosine 5'-triphosphate functions primarily as a selective agonist for purinergic receptors, particularly P2X1 and P2X3 subtypes. Its mechanism involves:

  • Binding to these receptors, leading to cellular responses such as contraction in smooth muscle tissues.
  • Modulating intracellular calcium levels through receptor activation, which influences various physiological processes including pain sensation and inflammation .

Data on Efficacy

Studies have demonstrated that alpha, beta-methylene adenosine 5'-triphosphate exhibits a higher potency than traditional adenosine triphosphate due to its increased stability and selective receptor activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Typically appears as a white powder.
  • Solubility: Highly soluble in aqueous solutions.
  • Hygroscopicity: The compound is hygroscopic, requiring careful storage conditions.

Chemical Properties

  • Stability: The methylene modification confers significant stability against hydrolysis.
  • Reactivity: While resistant to degradation by ecto-nucleotide triphosphosphatases, it remains an effective substrate for specific enzymatic reactions .
Applications

Scientific Uses

Alpha, beta-methylene adenosine 5'-triphosphate is widely used in research related to:

  • Purinergic signaling: It serves as a tool to study purinergic receptor interactions and their physiological roles.
  • Cellular assays: Employed in assays measuring extracellular ATP levels and receptor pharmacology.
  • Therapeutic research: Investigated for potential applications in pain management and inflammatory diseases due to its selective receptor activity .
Molecular Mechanisms of Action in Purinergic Signaling

Structural Determinants of P2X Receptor Subtype Selectivity

Alpha,beta-methylene adenosine triphosphate (α,β-meATP) exhibits differential binding affinity across P2X receptor subtypes due to specific structural features within the orthosteric ATP-binding pocket. The binding site is located at the interface between adjacent subunits of the trimeric receptor complex, where α,β-meATP engages residues from both the "upper body" domain of one subunit and the "lower body" and "dorsal fin" domains of the adjacent subunit [4]. This interfacial binding mechanism explains the subtype-specific recognition patterns observed for α,β-meATP.

Key residues governing α,β-meATP selectivity include:

  • Lysine residues (K70, K72 in zfP2X4 numbering) within the conserved KxKG sequence motif that coordinate the triphosphate moiety
  • Hydrophobic residues (T189, L191, I232) that form van der Waals contacts with the adenine ring
  • L217 which specifically interacts with the ribose sugar [4]

The desensitization profile of the receptor significantly influences functional responses to α,β-meATP. Receptors with rapid desensitization kinetics (P2X1, P2X3; complete desensitization <1 second) exhibit higher sensitivity to α,β-meATP (EC₅₀ values 0.3-0.8 μM), while receptors with slow desensitization (P2X2, P2X4, P2X7; >20 seconds) demonstrate markedly lower sensitivity (EC₅₀ >300 μM) [7]. This differential sensitivity is clinically exploited for selective pharmacological targeting of P2X1/P2X3-containing receptors involved in nociception and smooth muscle contraction.

Table 1: Structural Determinants of α,β-meATP Sensitivity in Major P2X Receptor Subtypes

Receptor SubtypeKey Binding Residuesα,β-meATP EC₅₀ (μM)Desensitization Kinetics
P2X1K70, K72, K193, K3160.3Fast (<1 s)
P2X2K69, K71, K192, K315>300Slow (>20 s)
P2X3K63, K65, K186, K3080.8Fast (<1 s)
P2X4K70, K72, K193, K316>300Slow (>20 s)
P2X7K64, K66, K187, K311>300Slow (>20 s)

Modulation of Extracellular ATP Homeostasis via Ecto-Enzyme Interactions

Alpha,beta-methylene adenosine triphosphate significantly influences extracellular ATP concentrations through complex interactions with the ecto-enzymatic network responsible for nucleotide hydrolysis and interconversion. This analog exhibits differential inhibitory effects on the major ecto-nucleotidase families: ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases/phosphodiesterases (eNPPs) [5].

The hydrolysis resistance of α,β-meATP stems from the methylene substitution replacing the oxygen atom bridging the α- and β-phosphate groups, rendering it resistant to phosphodiester cleavage. This property enables α,β-meATP to function as a competitive inhibitor of extracellular ATP degradation, particularly against eNPP family enzymes. In cellular models expressing eNPPs (e.g., C6 glioma cells), α,β-meATP reduces ATP clearance by 45-60% at physiologically relevant concentrations (10-100 μM) [5]. However, in cells predominantly expressing eNTPDases (e.g., PC12 pheochromocytoma cells), the inhibitory effect is significantly weaker (15-25% reduction in ATP clearance), indicating enzyme-specific inhibition profiles [5].

The kinetic parameters of α,β-meATP hydrolysis differ substantially across enzyme families:

  • eNPPs exhibit minimal hydrolysis of α,β-meATP (<5% of ATP hydrolysis rate)
  • eNTPDases demonstrate intermediate hydrolysis capacity (10-30% of ATP hydrolysis rate)
  • Ecto-5'-nucleotidase cannot metabolize the AMP analog produced by limited hydrolysis [5]

This differential metabolism creates a biphasic effect on extracellular purine dynamics: initial inhibition of ATP degradation followed by accumulation of slowly hydrolyzed metabolites that exhibit distinct receptor interactions.

Competitive Inhibition Dynamics on Ecto-Nucleotidases

The competitive inhibition kinetics of α,β-meATP against ecto-nucleotidases involves distinct mechanisms for eNTPDases versus eNPPs. eNTPDase family enzymes (especially eNTPDase1/CD39) are minimally inhibited by α,β-meATP (IC₅₀ >500 μM), while eNPP family members exhibit significant sensitivity (IC₅₀ 50-150 μM) [5]. This differential inhibition arises from fundamental differences in enzymatic architecture and catalytic mechanism.

The molecular basis for this selectivity involves:

  • Steric constraints in the eNTPDase active site that limit accommodation of the methylene-modified nucleotide
  • Altered electrostatic potential in the catalytic center of eNPPs that enhances interaction with the modified phosphate linkage
  • Differential transition state stabilization due to altered bond angles in the methylene bridge [1]

In human 1321N1 astrocytoma cells expressing both enzyme families, α,β-meATP (100 μM) reduces extracellular ATP hydrolysis by approximately 40% [5]. This inhibition significantly prolongs the half-life of extracellular ATP from approximately 2 minutes to over 5 minutes in physiological contexts, thereby amplifying and extending purinergic signaling. The functional consequence is particularly evident in cell systems where ATP acts as an autocrine/paracrine signal. For example, in human keratinocytes, α,β-meATP potentiates ATP-induced IL-6 production by 60-75% through inhibition of ATP degradation [8].

Table 2: Inhibitory Effects of α,β-meATP on Major Ecto-Nucleotidase Families

Ecto-Enzyme FamilyExample EnzymesPrimary Catalytic Activityα,β-meATP Inhibition (IC₅₀)Mechanistic Basis
eNTPDasesCD39/NTPDase1ATP→ADP→AMP>500 μM (weak)Steric hindrance of methylene group in catalytic pocket
eNPPsPC-1/NPP1ATP→AMP + PPi50-150 μM (moderate)Enhanced binding affinity despite hydrolysis resistance
Alkaline PhosphatasesTissue-nonspecific APNucleotide monophosphate hydrolysis>1000 μM (minimal)Lack of specific interaction with triphosphate chain
Ecto-5'-NucleotidaseCD73AMP→AdenosineNot applicable (no substrate recognition)Inability to bind α,β-meADP/AMP analogs

Substrate Utilization by Ecto-Nucleotide Diphosphokinases for ATP Synthesis

Alpha,beta-methylene adenosine triphosphate serves as a phosphate donor substrate for ecto-nucleotide diphosphokinases (eNDPKs), enabling ATP synthesis through transphosphorylation reactions. This unexpected metabolic role occurs despite the analog's resistance to hydrolysis by conventional ecto-nucleotidases. The catalytic mechanism involves:

  • Enzyme phosphorylation: eNDPKs utilize α,β-meATP to phosphorylate a catalytic histidine residue:α,β-meATP + E → α,β-meADP + E~P [6]

  • Phosphate transfer: The phosphorylated enzyme transfers phosphate to ambient ADP:E~P + ADP → E + α,β-meATP [6] [5]

This reaction cascade demonstrates catalytic promiscuity as eNDPKs efficiently utilize the methylene analog despite its altered geometry. Kinetic analyses reveal that α,β-meATP exhibits approximately 65% of the catalytic efficiency (kcat/Km) of native ATP as a phosphate donor for eNDPKs [5]. This property enables α,β-meATP to paradoxically increase extracellular ATP concentrations in the presence of physiological ADP concentrations.

In cellular models, including human 1321N1 astrocytes and rat C6 glioma cells, α,β-meATP (100 μM) increases extracellular ATP by 2.5-3.5 fold when exogenous ADP (50-100 μM) is present [5]. This occurs through:

  • Direct transphosphorylation: α,β-meATP + ADP → α,β-meADP + ATP
  • Enzyme-catalyzed cycling: eNDPK-mediated phosphate transfer
  • Depletion of endogenous hydrolysis inhibitors [5]

The functional implications of this metabolic conversion are significant in pathophysiological contexts. For example, at sites of tissue injury or inflammation where ADP concentrations are elevated, α,β-meATP administration can unexpectedly amplify ATP-mediated signaling through both direct receptor activation and eNDPK-driven ATP regeneration. This creates a positive feedback loop in purinergic signaling that extends beyond the analog's inherent receptor agonist properties. The discovery that α,β-meATP can serve as a phosphate donor for eNDPKs necessitates reinterpretation of numerous studies where this analog was presumed to be exclusively hydrolysis-resistant.

Properties

Product Name

ATP, alpha, beta methylene

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25)

InChI Key

CAWZRIXWFRFUQB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.